molecular formula C19H29NO5S B13563260 1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine CAS No. 118811-04-4

1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine

Cat. No.: B13563260
CAS No.: 118811-04-4
M. Wt: 383.5 g/mol
InChI Key: NANCKMUOLVOMJX-UHFFFAOYSA-N
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Description

Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a 4-methylbenzenesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of bases such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The piperidine ring provides a stable framework that can interact with various biological targets, potentially affecting pathways related to neurotransmission and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 2-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential biological activity. The presence of the 4-methylbenzenesulfonyl group differentiates it from other similar compounds and influences its chemical behavior .

Properties

CAS No.

118811-04-4

Molecular Formula

C19H29NO5S

Molecular Weight

383.5 g/mol

IUPAC Name

tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H29NO5S/c1-15-8-10-17(11-9-15)26(22,23)24-14-12-16-7-5-6-13-20(16)18(21)25-19(2,3)4/h8-11,16H,5-7,12-14H2,1-4H3

InChI Key

NANCKMUOLVOMJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

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